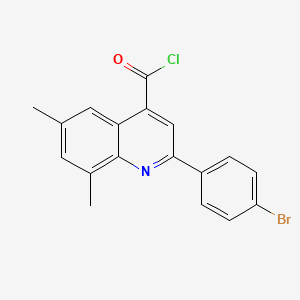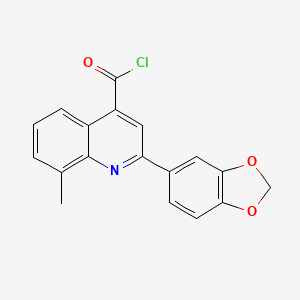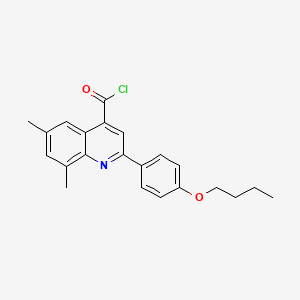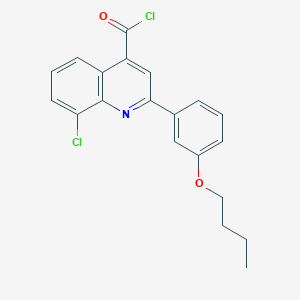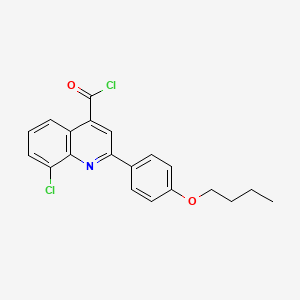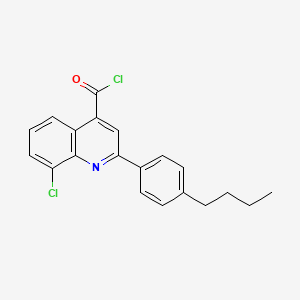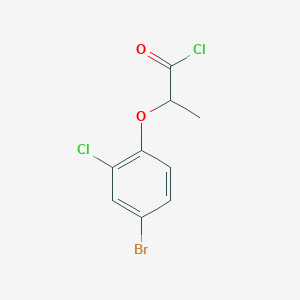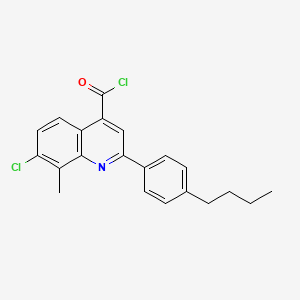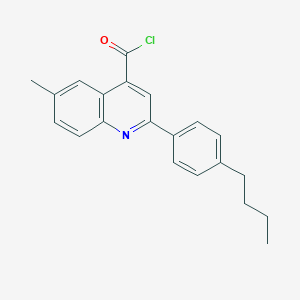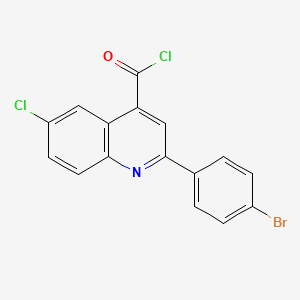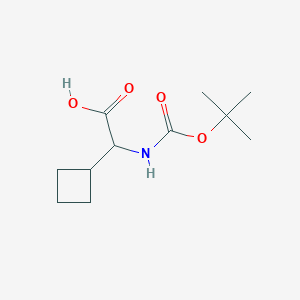
Ácido 2-((terc-butoxicarbonil)amino)-2-ciclobutilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group in the synthesis of various compounds, including peptides . The Boc group can be removed under acidic conditions, allowing for further reactions to occur at the previously protected site .
Synthesis Analysis
The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). These are room-temperature ionic liquids derived from commercially available Boc-protected amino acids . The Boc-protected amino acids can be used as starting materials in peptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of compounds involving the Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3). This forms the Boc group, which is attached to the nitrogen of an amino group .Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed under acidic conditions, allowing for further reactions to occur at the previously protected site . The Boc group can also enhance amide formation in the Boc-AAILs without the addition of a base .Aplicaciones Científicas De Investigación
Optimización de la Síntesis
Los derivados de aminoácidos con terc-butoxicarbonilo (Boc) se utilizan a menudo para optimizar los procesos de síntesis. El grupo Boc protege el aminoácido durante la síntesis, lo que permite reacciones más controladas y mayores rendimientos de los productos deseados .
Líquidos Iónicos
Los líquidos iónicos de aminoácidos protegidos con Boc se han estudiado por su potencial en diversas reacciones. Pueden reciclarse varias veces, lo que los hace ecológicos y rentables para aplicaciones industriales .
Aplicaciones Electroquímicas
Si bien no están directamente relacionados con el compuesto en cuestión, los nanomateriales bidimensionales con propiedades electroquímicas únicas son un punto focal en la investigación científica. Los aminoácidos protegidos con Boc podrían utilizarse potencialmente en la síntesis o modificación de estos materiales .
Actuadores Fototérmicos
Los actuadores blandos fototérmicos son un área de investigación en crecimiento debido a sus propiedades únicas de conversión de luz a calor. Los aminoácidos protegidos con Boc podrían utilizarse en el diseño o funcionamiento de estos actuadores .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl (boc) protected amino acids, are known to interact with various proteins and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Boc-protected amino acids, which share a similar structure, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Boc-protected amino acids are commonly used in the synthesis of peptides and proteins . These molecules play crucial roles in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular structure formation.
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and properties, such as solubility and stability .
Result of Action
The use of boc-protected amino acids in peptide synthesis can result in the formation of specific peptide sequences with diverse biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the temperature and solvent used can also influence the reaction efficiency .
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amino acids in the synthesis of peptides and other compounds is a well-established field with many potential future directions. This could include the development of new synthetic methods, the synthesis of new compounds, or the exploration of new applications for these compounds .
Propiedades
IUPAC Name |
2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFGIXTRBDGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
